Cas no 1564693-35-1 (4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-2-ol)
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1564693-35-1
- 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol
- EN300-1107090
- 1H-Pyrazole-1-propanol, 4-amino-α,3,5-trimethyl-
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-2-ol
-
- Inchi: 1S/C9H17N3O/c1-6(13)4-5-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3
- InChI Key: XZYWBHUTDQSNNA-UHFFFAOYSA-N
- SMILES: OC(C)CCN1C(C)=C(C(C)=N1)N
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 350.8±42.0 °C(Predicted)
- pka: 14.96±0.20(Predicted)
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107090-0.05g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1107090-0.1g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1107090-0.25g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1107090-0.5g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1107090-1.0g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1107090-2.5g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1107090-5.0g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1107090-10.0g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1107090-1g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1107090-5g |
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol |
1564693-35-1 | 95% | 5g |
$3065.0 | 2023-10-27 |
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-2-ol Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-2-ol
Introduction to 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol (CAS No. 1564693-35-1)
4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered attention for its potential biological activities. This compound, identified by its CAS number 1564693-35-1, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse pharmacological properties. The presence of an amino group at the 4-position and a butan-2-ol side chain contributes to its complex reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The molecular structure of 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol consists of a pyrazole core substituted with dimethyl groups at the 3 and 5 positions, enhancing its stability and interactions with biological targets. The butan-2-ol moiety introduces a hydroxyl group that can participate in hydrogen bonding, further influencing its binding affinity and selectivity. This combination of structural features makes the compound an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential applications in treating neurological disorders.
In vitro studies have demonstrated that 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The amino group at the 4-position of the pyrazole ring is particularly important for these interactions, as it can form salt bridges and hydrogen bonds with acidic or basic residues on target proteins. Further research is ongoing to optimize its efficacy and reduce any potential off-target effects.
The synthesis of 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yb)butan--2--ol involves multi-step organic reactions, including condensation reactions to form the pyrazole ring and subsequent functionalization to introduce the butan--2--ol side chain. Advances in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in more detailed pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the compound's structural integrity before it is tested in biological assays.
The pharmacokinetic properties of 4-(4-Amino--3-,5--dimethyl--1H--pyrazol--1--yl)bubtan--2--01 are also under investigation to determine its suitability for therapeutic applications. Preliminary data indicate that it has a reasonable bioavailability and metabolic stability, suggesting that it could be developed into a viable drug candidate. However, additional studies are needed to assess its distribution, excretion, and potential toxicological effects.
One of the most exciting aspects of 4-(4-Amino--3-,5--dimethyl--1H--pyrazol--1--yl)bubtan--2--01 is its versatility as a pharmacological scaffold. Researchers are exploring derivatives of this compound that may enhance its potency or selectivity for specific targets. By modifying the substituents on the pyrazole ring or introducing additional functional groups, new analogs can be generated with tailored properties. This approach aligns with the growing trend in drug discovery towards structure-based design and rational optimization.
The role of pyrazole derivatives in medicinal chemistry cannot be overstated. These compounds have been successfully incorporated into numerous drugs used to treat a wide range of diseases. The unique electronic and steric properties of pyrazole make it an ideal platform for designing molecules that can interact with biological systems in specific ways. As such, compounds like 4-(4-Amino--3-,5--dimethyl--1H--pyrazol--1)--yl)bubtan---2--)01 hold great promise for future therapeutic applications.
In conclusion,4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2--)) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure and demonstrated biological activity make it a valuable asset in the quest for new treatments. As our understanding of molecular interactions continues to evolve,this compound will likely play an important role in shaping future therapeutic strategies.
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